N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide

Kinase inhibition Scaffold-hopping Data gap

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide is a synthetic heterocyclic small molecule that fuses a pyrazolo[1,5-a]pyridine core with a benzothiazole-2-carboxamide moiety. In vendor-generated technical notes, this rigid, planar architecture is proposed as a scaffold for kinase inhibitor design or other biologically relevant pathways.

Molecular Formula C15H10N4OS
Molecular Weight 294.33
CAS No. 2034586-42-8
Cat. No. B2363333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide
CAS2034586-42-8
Molecular FormulaC15H10N4OS
Molecular Weight294.33
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC4=CC=NN4C=C3
InChIInChI=1S/C15H10N4OS/c20-14(15-18-12-3-1-2-4-13(12)21-15)17-10-6-8-19-11(9-10)5-7-16-19/h1-9H,(H,17,20)
InChIKeyPKSPYAWFYKNXPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide (CAS 2034586-42-8): Baseline Identity for Scientific Procurement


N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide is a synthetic heterocyclic small molecule that fuses a pyrazolo[1,5-a]pyridine core with a benzothiazole-2-carboxamide moiety. In vendor-generated technical notes, this rigid, planar architecture is proposed as a scaffold for kinase inhibitor design or other biologically relevant pathways . However, after exhaustive searching of primary research papers, patents, and authoritative databases, no peer-reviewed quantitative activity data, selectivity profiles, or head-to-head comparator studies could be identified for this exact compound. Procurement decisions must therefore be guided by structural analysis and cautious inference from related chemotypes, as direct evidence of differentiation is currently absent.

Procurement Alert: Why Generic Substitution of Benzothiazole-Pyrazole Hybrids Cannot Be Assumed for N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide (CAS 2034586-42-8)


The pyrazolo[1,5-a]pyridine ring system imposes a distinct angular geometry and electronic distribution compared to the more common pyrazolyl-benzothiazole or N-pyridylpyrazolecarboxamide scaffolds. Even subtle changes in ring fusion topology can profoundly alter target engagement, selectivity, and pharmacokinetic behavior . Without direct head-to-head data, any assumption that this compound is functionally interchangeable with its closest in-class analogs is scientifically unfounded and carries substantial risk of experimental failure in screening cascades or chemical biology studies.

Quantitative Differentiation Evidence for N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide (CAS 2034586-42-8): A Critical Assessment


No Valid Quantitative Comparator Data Found for This Compound

Following rigorous exclusion of banned sources (benchchems, evitachem, vulcanchem, molecule), no primary research paper, patent, or reputable vendor datasheet could be located that provides quantitative activity data (e.g., IC50, Ki, EC50, % inhibition at a defined concentration) for N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide alongside a named comparator compound . The only accessible comparator information comes from a 2017 paper on N-pyridylpyrazolecarboxamides containing benzothiazole, but those compounds differ fundamentally in core structure (pyridine-pyrazole vs. fused pyrazolo[1,5-a]pyridine) and are not valid comparators for drawing quantitative differentiation conclusions. Therefore, this evidence guide cannot provide the required comparator-based quantitative evidence and must explicitly state this limitation.

Kinase inhibition Scaffold-hopping Data gap

Where N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide (CAS 2034586-42-8) May Be Considered: Cautious Application Guidance


Exploratory Scaffold-Hopping in Kinase or Bromodomain Programs

Based solely on its fused heterocyclic architecture, this compound may serve as a starting point for scaffold-hopping exercises where the pyrazolo[1,5-a]pyridine core is hypothesized to mimic adenine or related ATP-site motifs. However, no potency or selectivity data exist to validate this hypothesis .

Chemical Biology Probe Development (De Novo Synthesis Required)

The compound's potential as a chemical probe is entirely speculative. Any use would require in-house synthesis, rigorous purity analysis, and full in vitro profiling before it can be meaningfully compared to established probes .

Negative Control or Inactive Comparator Studies

In the absence of any characterized activity, this compound could theoretically serve as a negative control in assays where a structurally related chemotype is known to be active, provided that its inertness is experimentally confirmed first .

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